(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13475739
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H24N2O4 |
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Molecular Weight | 272.34 g/mol |
IUPAC Name | 2-[methyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |
Standard InChI | InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Standard InChI Key | YROISFFGKOBCGY-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)CC(=O)O |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s molecular formula is C₁₃H₂₄N₂O₄, with a molar mass of 272.34 g/mol . The tert-butyl ester group at the 1-position and the carboxymethyl-methyl-amino moiety at the 3-position are key structural features (Figure 1). The (S)-configuration at the chiral center ensures enantioselectivity in biological interactions, a critical factor in drug design .
Figure 1:
Structural representation highlighting the tert-butyl carbamate (blue) and carboxymethyl-methyl-amino (red) groups.
Physicochemical Data
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Boiling Point: Estimated >300°C, consistent with tert-butyl-protected piperidines .
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Solubility: Limited aqueous solubility (<10 mM) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Storage: Stable at 2–8°C under inert conditions; prone to hydrolysis in acidic/basic environments .
Synthesis and Reaction Pathways
Key Synthetic Routes
The compound is synthesized via multi-step functionalization of piperidine:
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Piperidine Protection: Introduction of the tert-butyloxycarbonyl (Boc) group at the 1-position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Amination at C3: Selective alkylation or reductive amination to install the methyl-amino group, followed by carboxymethylation via ester hydrolysis or coupling reactions .
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Stereochemical Control: Asymmetric synthesis or chiral resolution ensures the (S)-configuration, critical for bioactivity .
Example Protocol:
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Step 1: Boc protection of piperidine in THF with Boc₂O and trimethylamine .
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Step 2: Reaction with methylamine and subsequent carboxymethylation using bromoacetic acid tert-butyl ester .
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Step 3: Chiral HPLC separation to isolate the (S)-enantiomer .
Stability and Reactivity
Applications in Pharmaceutical Development
Antimicrobial Agents
The compound is a precursor for inhibitors targeting UDP-galactopyranose mutase (UGM), an enzyme critical for galactan biosynthesis in Mycobacterium tuberculosis. By disrupting cell wall integrity, such inhibitors show promise against drug-resistant TB strains .
Case Study:
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Target Molecule: N-{2-[1-(2-1H-indol-3-yl-acetyl)-piperidine-4-yl]-thiazole-4-carbonyl}-hydrazinecarboxylate .
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Role: The tert-butyl ester protects the carboxylic acid during SPPS, enabling on-resin modification of aspartic/glutamic acid side chains .
Kinase Inhibitors
The piperidine scaffold is integral to PI3 kinase inhibitors, which modulate pathways in cancer and immune disorders. The carboxymethyl group facilitates hydrogen bonding with kinase active sites, enhancing selectivity .
Example:
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